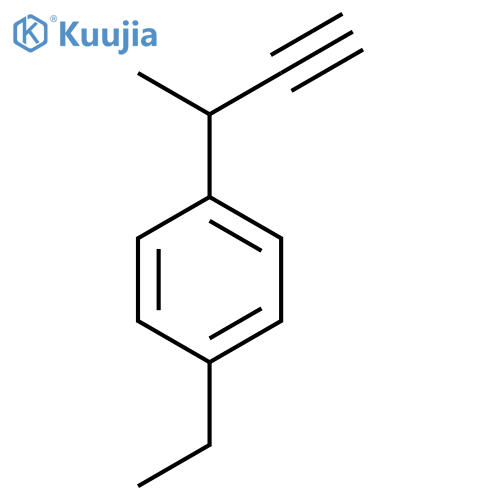

Cas no 2228806-62-8 (1-(but-3-yn-2-yl)-4-ethylbenzene)

2228806-62-8 structure

商品名:1-(but-3-yn-2-yl)-4-ethylbenzene

1-(but-3-yn-2-yl)-4-ethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(but-3-yn-2-yl)-4-ethylbenzene

- EN300-1803277

- 2228806-62-8

-

- インチ: 1S/C12H14/c1-4-10(3)12-8-6-11(5-2)7-9-12/h1,6-10H,5H2,2-3H3

- InChIKey: NGGGPBSLDCVOOD-UHFFFAOYSA-N

- ほほえんだ: C1(C=CC(=CC=1)CC)C(C#C)C

計算された属性

- せいみつぶんしりょう: 158.109550447g/mol

- どういたいしつりょう: 158.109550447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

1-(but-3-yn-2-yl)-4-ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803277-1.0g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1803277-0.05g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-0.1g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-5.0g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1803277-10g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-0.5g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-5g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-2.5g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1803277-10.0g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1803277-0.25g |

1-(but-3-yn-2-yl)-4-ethylbenzene |

2228806-62-8 | 0.25g |

$906.0 | 2023-09-19 |

1-(but-3-yn-2-yl)-4-ethylbenzene 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2228806-62-8 (1-(but-3-yn-2-yl)-4-ethylbenzene) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量